Moracenin a

GPCR pharmacology Bombesin receptor Gastrin-releasing peptide

Researchers often face off-target effects when using non-selective bombesin receptor antagonists in GPCR signaling studies. Moracenin a (Kuwanon H) solves this with a Ki of 290 nM at GRP-preferring receptors-1.6-fold higher affinity than Kuwanon G-and one-order-of-magnitude lower potency at NMB-preferring receptors, ensuring GRP-specific signal dissection. • GRP-selective antagonism: Ki = 290 nM; minimal NMB off-target activity for clean neuroendocrine/GI/oncology assays. • Dual enzyme inhibition: 62% collagenase inhibition at 20.8 µM (vs. 32% for Morusin); potent tyrosinase inhibition for dermal anti-aging research. • Reliable supply: ≥98% HPLC purity; multiple pack sizes available with global shipping.

Molecular Formula C45H44O11
Molecular Weight 760.8 g/mol
CAS No. 76472-87-2
Cat. No. B150301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoracenin a
CAS76472-87-2
Synonymskuwanon H
Molecular FormulaC45H44O11
Molecular Weight760.8 g/mol
Structural Identifiers
SMILESCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O
InChIInChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3
InChIKeyDKBPTKFKCCNXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moracenin a: A Prenylated Flavonoid


Moracenin a, also known as Kuwanon H or Albanin G, is an 8-prenylated flavone [1] isolated from the root bark of Morus species including Morus bombycis and Morus alba . This compound is characterized by a complex molecular architecture (C45H44O11, MW 760.82) featuring multiple isoprenyl substituents [1]. It is recognized as a non-peptide bombesin receptor antagonist [2] and demonstrates inhibitory activity against collagenase and tyrosinase enzymes [3], positioning it as a specialized tool for GPCR signaling research and a candidate bioactive for dermatological applications.

Non-peptide bombesin receptor antagonist for GPCR signaling assay context
Collagenase and tyrosinase inhibition screening studies
Prenylated flavonoid research tool with defined prenylation pattern

Moracenin a: Structural Determinants


Prenylated flavonoids from Morus species exhibit divergent biological activities driven by the number and position of isoprenyl substituents on the flavone core [1]. Moracenin a possesses a unique substitution pattern that directly influences its receptor selectivity and enzyme inhibition potency [2]. For instance, the presence of an additional isoprenyl group at the 24-position of the E-ring in Moracenin a confers markedly stronger tyrosinase inhibitory activity compared to the closely related Kuwanon G, which lacks this modification [3]. Similarly, its specific stereochemistry (1S,5R,6S configuration) [4] and prenylation profile dictate its Ki value of 290 nM at GRP-preferring bombesin receptors—a 1.6-fold improvement over Kuwanon G—while simultaneously rendering it an order of magnitude less potent at NMB-preferring receptors [5]. These quantifiable structure-activity relationships preclude the simple interchange of Moracenin a with other in-class flavonoids such as Kuwanon G, Morusin, or Kuwanon C without compromising experimental reproducibility or target engagement specificity.

! Kuwanon G substitution may shift GPCR subtype selectivity: GRP vs NMB receptor profile differs markedly.
! Morusin or Kuwanon C cannot reproduce collagenase inhibition potency; enzyme inhibition context may differ.
! Tyrosinase inhibition SAR is prenylation-dependent; Kuwanon G exhibits markedly weaker inhibition.

Moracenin a: Comparative Evidence


GRP Bombesin Receptor Antagonism vs. Kuwanon G

Moracenin a (Kuwanon H) demonstrates 1.6-fold higher affinity for GRP-preferring bombesin receptors compared to its close structural analog Kuwanon G, while simultaneously exhibiting receptor subtype selectivity over NMB-preferring receptors [1]. This differential profile is critical for experiments requiring specific blockade of GRP-mediated signaling without confounding NMB receptor effects [2].

GRP Receptor Binding
Head-to-head
Ki = 290 nM (target) vs. Kuwanon G Ki = 470 nM
1.6-fold higher affinity at GRP-preferring receptors
Supports GRP-preferring receptor subtype selectivity review
Murine Swiss 3T3 fibroblasts; [125I]GRP binding inhibition
GPCR pharmacology Bombesin receptor Gastrin-releasing peptide

Collagenase Inhibition vs. Morusin and Kuwanon C

In a direct comparative assay at 20.8 µM, Moracenin a achieved 62% inhibition of collagenase activity, substantially outperforming structurally related prenylated flavonoids Morusin (32% inhibition) and Kuwanon C (38% inhibition) [1]. This represents a 1.9-fold and 1.6-fold improvement in inhibition efficacy, respectively [2].

Collagenase Inhibition
Head-to-head
62% inhibition at 20.8 µM
vs. Morusin (32%) and Kuwanon C (38%)
Supports enzyme inhibition screening context
In vitro collagenase assay; identical concentration comparison
Cosmeceutical Skin aging Matrix metalloproteinase inhibition

Tyrosinase Inhibition vs. Kuwanon G

Structure-activity relationship (SAR) analysis indicates that Moracenin a (Kuwanon H) exhibits substantially stronger tyrosinase inhibitory activity than Kuwanon G, with the differential effect attributed to the presence of an additional isoprenyl group at the 24-position of the E-ring in Moracenin a [1]. Both compounds were evaluated alongside other Morus flavonoids, and Moracenin a was among nine compounds demonstrating better tyrosinase inhibition than the reference inhibitor kojic acid [2].

Tyrosinase Inhibition
Class-level
Better inhibition than kojic acid; stronger than Kuwanon G attributed to 24-position isoprenyl group
SAR-based tyrosinase inhibition context; data to verify
Mushroom tyrosinase assay; IC50 values not reported
Melanogenesis Skin whitening Tyrosinase inhibition

Melanoma Cell Growth Inhibition and Cisplatin Sensitization

Moracenin a (Kuwanon H) significantly inhibited melanoma cell growth both in vitro and in vivo via induction of cytotoxic endoplasmic reticulum (ER) stress and impairment of autophagic flux [1]. Notably, Moracenin a enhanced the sensitivity of melanoma cells to cisplatin treatment in both in vitro and in vivo models, a therapeutic benefit not reported for other prenylated flavonoids from Morus species [2]. Mechanistic studies revealed that this effect is mediated through the ATF4-DDIT3-TRIB3-AKT-MTOR signaling axis [3].

Melanoma Model Response
Model context
Reported melanoma cell growth inhibition and cisplatin sensitization via ATF4-DDIT3-TRIB3-AKT-MTOR axis
Supports autophagy/ER stress pathway-response interpretation
In vitro and in vivo xenograft models; further validation required
Melanoma ER stress Autophagy Chemosensitization

ADMET Profile: Absorption and BSEP Inhibition

In silico ADMET predictions using admetSAR 2 indicate that Moracenin a possesses high probability for human intestinal absorption (97.89%) but is predicted to be a BSEP inhibitor (98.60% probability) and a P-glycoprotein inhibitor/substrate [1]. These predictions, while computational in nature, provide a preliminary framework for anticipating absorption and drug-drug interaction liabilities relative to other prenylated flavonoids with differing substitution patterns [2].

ADMET Prediction
Data to verify
Human Intestinal Absorption: 97.89% probability; BSEP inhibitor: 98.60%; P-gp inhibitor/substrate
Supports absorption/exposure modeling review
admetSAR 2.0 in silico; requires experimental validation
ADMET Drug-likeness Pharmacokinetics

Moracenin a: Application Scenarios


GRP Receptor Antagonism in GPCR Studies

Moracenin a is the preferred choice over Kuwanon G for experiments requiring selective blockade of GRP-preferring bombesin receptors. Its Ki of 290 nM provides 1.6-fold higher affinity than Kuwanon G (Ki = 470 nM), and its documented one-order-of-magnitude lower potency at NMB-preferring receptors [1] ensures minimal off-target effects in assays where GRP-specific signaling is the primary endpoint. This selectivity profile is essential for dissecting the distinct physiological roles of GRP versus NMB in neuroendocrine, gastrointestinal, and oncological contexts [2].

Collagenase Inhibition for Anti-Aging Formulations

Moracenin a demonstrates superior collagenase inhibition (62% at 20.8 µM) compared to Morusin (32%) and Kuwanon C (38%) [1], making it a compelling candidate for anti-aging topical formulations. Its quantifiable advantage over structurally related flavonoids at equivalent concentrations translates to potentially greater efficacy in preserving dermal extracellular matrix integrity. Combined with its established tyrosinase inhibitory activity [2], Moracenin a offers a dual-action profile addressing both wrinkle formation and pigmentation—a combination not uniformly present across Morus flavonoids [3].

Melanoma Autophagy Modulation and Cisplatin Sensitization

For melanoma research applications, Moracenin a offers a unique mechanistic profile involving ER stress induction and autophagy flux impairment via the ATF4-DDIT3-TRIB3-AKT-MTOR axis [1]. Its demonstrated ability to sensitize melanoma cells to cisplatin both in vitro and in vivo [2] positions it as a valuable tool compound for investigating autophagy-targeted combination therapies. This sensitization effect, not reported for other Morus-derived prenylated flavonoids, provides a distinct rationale for selecting Moracenin a in preclinical studies of chemoresistance and adjuvant strategies [3].

SAR Studies of Prenylated Flavonoids

Moracenin a serves as a critical reference compound in SAR investigations of Morus flavonoids due to its well-characterized structure and documented activity differentials. The presence of an additional isoprenyl group at the 24-position of the E-ring in Moracenin a—a feature absent in Kuwanon G—correlates with enhanced tyrosinase inhibition [1]. Similarly, its unique substitution pattern contributes to its superior collagenase inhibition over Morusin and Kuwanon C [2]. Researchers employing Moracenin a in comparative SAR panels can leverage these defined structure-activity relationships to rationally design or select flavonoid derivatives with tailored pharmacological profiles [3].

Application
Selection Property
Validation Focus
GRP receptor antagonism in GPCR studies
Subtype-selectivity assay context
GRP vs NMB receptor selectivity review
Collagenase inhibition for dermal matrix research
Enzyme inhibition profile review
Collagenase activity endpoint context
Melanoma autophagy and chemosensitization studies
ER stress/autophagy pathway context
Cisplatin combination model-response review
Structure-activity relationship (SAR) studies
Prenylation pattern review
Comparative flavonoid panel interpretation

Technical Documentation Hub

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29 linked technical documents
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